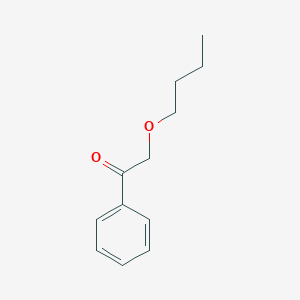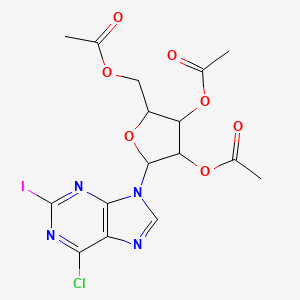
2-Butoxy-1-phenylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-Butoxyacetophenone: is an organic compound with the molecular formula C12H16O2 and a molecular weight of 192.2542 g/mol . It is also known by other names such as 4-n-Butoxyacetophenone and p-Butoxyacetophenone . This compound is characterized by a butoxy group attached to the para position of an acetophenone molecule, making it a derivative of acetophenone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Alpha-Butoxyacetophenone can be synthesized through various methods. One common method involves the α-bromination of acetophenones using reagents like NaBr and CHCl3 in biphasic electrolysis with H2SO4 as a supporting electrolyte . Another method involves the free radical bromination of ethyl benzene compounds using bromate, bromide, and sulfuric acid, followed by hydrolysis to obtain the alpha-bromoacetophenone compound .
Industrial Production Methods: Industrial production of 2-Butoxy-1-phenylethanone typically involves large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of catalyst-free methods and biphasic electrolysis are preferred for their efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions: Alpha-Butoxyacetophenone undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Halogenation, particularly bromination.
Common Reagents and Conditions:
Bromination: Using pyridine hydrobromide perbromide or N-bromosuccinimide (NBS) with catalysts like NH4OAc or FeCl3
Oxidation: Using oxidizing agents like or .
Reduction: Using reducing agents like or .
Major Products:
Brominated derivatives: such as .
Alcohols: and depending on the reaction conditions.
Wissenschaftliche Forschungsanwendungen
Alpha-Butoxyacetophenone has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of bromoacetophenone derivatives .
Biology: Employed in the study of enzyme inhibition and protein interactions.
Industry: Utilized in the production of fragrances, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Butoxy-1-phenylethanone involves its interaction with molecular targets such as enzymes and proteins . The compound can inhibit specific enzymes by binding to their active sites, thereby affecting biochemical pathways. For example, brominated derivatives of this compound are known to inhibit protein tyrosine phosphatases such as SHP-1 and PTP1B , which play roles in cellular signaling .
Vergleich Mit ähnlichen Verbindungen
Alpha-Butoxyacetophenone can be compared with other similar compounds such as:
Acetophenone (C8H8O): The simplest aromatic ketone, used in the production of resins and fragrances.
4-Methoxyacetophenone (C9H10O2): Used in the synthesis of pharmaceuticals and as a flavoring agent.
4-Chloroacetophenone (C8H7ClO): Employed in the production of pesticides and as a tear gas agent.
Uniqueness: Alpha-Butoxyacetophenone is unique due to its butoxy group , which imparts distinct chemical properties and reactivity compared to other acetophenone derivatives. This makes it valuable in specific synthetic applications and research studies.
Eigenschaften
Molekularformel |
C12H16O2 |
|---|---|
Molekulargewicht |
192.25 g/mol |
IUPAC-Name |
2-butoxy-1-phenylethanone |
InChI |
InChI=1S/C12H16O2/c1-2-3-9-14-10-12(13)11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3 |
InChI-Schlüssel |
MIKJKIMMCNQHKK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOCC(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Chloro-2-phenyloxazolo[5,4-B]pyridine](/img/structure/B8771137.png)










![3-{2-[2,4-bis(2-methylbutan-2-yl)phenoxy]acetamido}-N-[5-oxo-1-(2,4,6-trichlorophenyl)-2H-pyrazol-3-yl]benzamide](/img/structure/B8771226.png)


